Sodium 1-heptanesulfonate

Catalog No.
S655036
CAS No.
22767-50-6
M.F
C7H16NaO3S
M. Wt
203.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1-heptanesulfonate

CAS Number

22767-50-6

Product Name

Sodium 1-heptanesulfonate

IUPAC Name

sodium;heptane-1-sulfonate

Molecular Formula

C7H16NaO3S

Molecular Weight

203.26 g/mol

InChI

InChI=1S/C7H16O3S.Na/c1-2-3-4-5-6-7-11(8,9)10;/h2-7H2,1H3,(H,8,9,10);

InChI Key

GVBFBKODLPVQOA-UHFFFAOYSA-N

SMILES

CCCCCCCS(=O)(=O)[O-].[Na+]

Synonyms

Sodium Heptylsulfonate; Sodium n-Heptylsulfonate; Heptylsulfonic Acid Sodium SaltSodium 1-Heptanesulfonate;

Canonical SMILES

CCCCCCCS(=O)(=O)O.[Na]

Isomeric SMILES

CCCCCCCS(=O)(=O)[O-].[Na+]
  • Surfactant: It possesses mild detergent properties, allowing it to disrupt weak interactions holding proteins or nucleic acids to membranes or other biomolecules. This facilitates their efficient isolation and solubilization in aqueous solutions [].
  • Ion-pairing agent: Sodium 1-heptanesulfonate can form ionic interactions with positively charged molecules like proteins and certain nucleic acids. This interaction alters the overall charge and hydrophobicity of the target molecule, enabling easier separation from other negatively charged biomolecules using techniques like chromatography [].
  • Buffering capacity: It exhibits a weak buffering capacity in the physiological pH range (7.0-7.4), helping to maintain a consistent pH during various purification and separation steps, which is crucial for protein and nucleic acid stability and functionality [].

These combined properties make sodium 1-heptanesulfonate a valuable tool in techniques like:

  • Ion-exchange chromatography: By altering the charge of proteins and nucleic acids, sodium 1-heptanesulfonate allows for their controlled elution from ion-exchange columns, facilitating their purification [].
  • Hydrophobic interaction chromatography (HIC): Its mild detergent properties enable the elution of proteins and nucleic acids bound to hydrophobic interaction chromatography columns, promoting their separation.

Applications in Chelating Metal Ions and Buffering

Beyond protein and nucleic acid research, sodium 1-heptanesulfonate finds application in:

  • Chelating metal ions: Its sulfonate group can form complexes with various metal ions, making it useful for removing them from solutions or selectively separating them based on their binding affinities. This application is particularly relevant in studies involving metal-sensitive enzymes or analytical techniques requiring metal-free samples.
  • Buffering: As mentioned earlier, its weak buffering capacity allows for maintaining a stable pH in various biological experiments, ensuring optimal activity of enzymes and other biomolecules.

Applications in Analytical Techniques

Sodium 1-heptanesulfonate plays a crucial role in analytical techniques like:

  • High-performance liquid chromatography (HPLC) and capillary electrophoresis: Its ability to modify the charge and hydrophobicity of analytes, combined with its minimal UV absorbance, makes it a preferred additive in mobile phases for these separation techniques. This allows for improved resolution and detection of various compounds, including pharmaceuticals, peptides, and other organic and inorganic molecules.

Sodium 1-heptanesulfonate is an organic compound with the chemical formula C7H17NaO4S\text{C}_7\text{H}_{17}\text{NaO}_4\text{S}. It appears as a white crystalline powder or solid and is classified as a sulfonic acid salt. This compound is the sodium salt of heptanesulfonic acid, which is a linear aliphatic sulfonic acid with seven carbon atoms. Sodium 1-heptanesulfonate is notable for its solubility in water, making it useful in various chemical applications, particularly in chromatography and biochemical assays .

In analytical chemistry, sodium 1-heptanesulfonate acts as an ion-pairing agent. It interacts with positively charged analytes (e.g., peptides, proteins) through electrostatic forces, forming neutral ion pairs. These ion pairs are more hydrophobic than the free analytes, allowing for better interaction with the stationary phase in HPLC, leading to improved separation [].

Sodium 1-heptanesulfonate is generally considered a safe compound []. However, it is recommended to follow standard laboratory safety practices when handling it, including wearing gloves, eye protection, and working in a well-ventilated area.

Limited data exists on specific hazards:

  • Although not classified as acutely toxic, ingestion or inhalation may cause irritation.
  • No data is readily available on flammability or reactivity.
Typical of sulfonates. It can undergo nucleophilic substitution reactions where the sulfonate group can be replaced by other nucleophiles. Additionally, it can react with bases to form heptanesulfonic acid and sodium hydroxide. In chromatographic applications, it acts as an ion-pairing agent, facilitating the separation of analytes by forming ion pairs with cationic species in solution .

Sodium 1-heptanesulfonate can be synthesized through several methods:

  • Neutralization Reaction: The most common synthesis involves neutralizing heptanesulfonic acid with sodium hydroxide or sodium bicarbonate.
  • One-Pot Synthesis: A more eco-friendly approach has been reported that utilizes a one-pot reaction method in a solvent mixture of acetonitrile and water, yielding good product isolation and efficiency .
  • Ion Exchange: Another method involves exchanging the cation in heptanesulfonic acid with sodium ions using ion-exchange resins.

These methods highlight the versatility and accessibility of synthesizing sodium 1-heptanesulfonate for laboratory and industrial applications.

Sodium 1-heptanesulfonate has several important applications:

  • Ion-Pair Chromatography: It is widely used as an ion-pairing reagent in HPLC to separate ionic compounds.
  • Biochemical Assays: Its ability to enhance the detection of biomolecules makes it valuable in various biochemical assays.
  • Surfactant: It serves as a surfactant in some formulations due to its amphiphilic nature.
  • Research: Utilized in research settings for studying protein interactions and other biochemical processes .

Interaction studies involving sodium 1-heptanesulfonate primarily focus on its role as an ion-pairing agent. Research indicates that it effectively interacts with cationic analytes, improving their chromatographic behavior. For instance, studies have shown enhanced retention times for neurotransmitters when sodium 1-heptanesulfonate is used in HPLC systems. Further investigations into its interactions at the molecular level could provide insights into its potential roles in biological systems and drug delivery mechanisms .

Sodium 1-heptanesulfonate shares similarities with other sulfonates but has unique properties due to its specific carbon chain length and structure. Here are some comparable compounds:

Compound NameFormulaUnique Features
Sodium dodecyl sulfateC12H25NaO4S\text{C}_{12}\text{H}_{25}\text{NaO}_4\text{S}Commonly used as a surfactant; longer carbon chain.
Sodium octanesulfonateC8H17NaO3S\text{C}_{8}\text{H}_{17}\text{NaO}_3\text{S}Similar structure but shorter carbon chain; used in similar applications.
Sodium benzenesulfonateC6H5NaO3S\text{C}_{6}\text{H}_{5}\text{NaO}_3\text{S}Aromatic structure; often used in dye and detergent formulations.

The uniqueness of sodium 1-heptanesulfonate lies in its balance between hydrophilicity and hydrophobicity due to the seven-carbon chain, making it particularly effective for specific chromatographic applications while maintaining good solubility characteristics .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

203.07178482 g/mol

Monoisotopic Mass

203.07178482 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 6 of 9 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22767-50-6

General Manufacturing Information

1-Heptanesulfonic acid, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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